molecular formula C8H12BrN3O2S B11810742 5-Bromo-4-(propylamino)pyridine-3-sulfonamide

5-Bromo-4-(propylamino)pyridine-3-sulfonamide

Cat. No.: B11810742
M. Wt: 294.17 g/mol
InChI Key: JZUYIFQMXVOSKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is prevalent due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(propylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-4-(propylamino)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a drug candidate with antibacterial, antiviral, and antitumor properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(propylamino)pyridine-3-sulfonamide is unique due to the presence of the propylamino group, which enhances its biological activity and potential as a drug candidate. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

5-bromo-4-(propylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

JZUYIFQMXVOSKY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

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